molecular formula C8H9BrO2 B2389959 (R)-1-(4-Bromophenyl)ethane-1,2-diol CAS No. 179914-06-8

(R)-1-(4-Bromophenyl)ethane-1,2-diol

Numéro de catalogue: B2389959
Numéro CAS: 179914-06-8
Poids moléculaire: 217.062
Clé InChI: ZDPJGAWPRHNQHI-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-1-(4-Bromophenyl)ethane-1,2-diol is a chiral vicinal diol characterized by a bromine atom at the para position of the aromatic ring and two adjacent hydroxyl groups on the ethane backbone.

Propriétés

IUPAC Name

(1R)-1-(4-bromophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPJGAWPRHNQHI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179914-06-8
Record name (1R)-1-(4-bromophenyl)ethane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Enzymatic Dynamic Kinetic Resolution (DKR)

Reaction Mechanism and Catalytic System

The enzymatic DKR method combines lipase-mediated enantioselective acetylation with acid-catalyzed substrate racemization. In this approach, Candida rugosa lipase (CRL) selectively acetylates the (R)-enantiomer of 1-(4-bromophenyl)ethanol, while an acidic resin (e.g., CD550) racemizes the unreacted (S)-enantiomer, enabling near-quantitative conversion to the (R)-ester intermediate.

Key Reaction Conditions:
  • Substrate : 1-(4-Bromophenyl)ethanol (0.5 mol)
  • Acyl Donor : p-Chlorophenol acetate (1.1 mol)
  • Catalysts : CRL (3 g), CD550 resin (6 g)
  • Solvent : Toluene (250 mL)
  • Temperature : 50°C
  • Time : 24 hours

The reaction achieves 92.3% yield of (R)-1-(4-bromophenyl)ethyl acetate, which is subsequently hydrolyzed to the diol under basic conditions.

Optical Purity and Scalability

The DKR process affords >99% enantiomeric excess (ee) for the (R)-ester, as confirmed by chiral HPLC. Scaling this method to 100 g of substrate maintains consistent yields (89–93%), demonstrating industrial viability.

Lithium Aluminum Hydride (LAH) Reduction of Esters

Reduction of Glycolic Acid Esters

A stereoretentive reduction strategy involves LAH-mediated cleavage of protected diol esters. For example, (S)-1-[(R)-2-(4´-Bromophenyl)-1´,3´-dioxolan-4-yl]ethyl acetate is reduced to the corresponding diol with retention of configuration.

Procedure:
  • Substrate : Glycolic acid ester (65.1 mmol) in THF (220 mL)
  • Reductant : LAH (84.6 mmol) in THF (525 mL) at 0°C
  • Workup : Quenching with aqueous Na2SO4, filtration, and column chromatography (hexanes/EtOAc)

This method yields (R)-1-(4-bromophenyl)ethane-1,2-diol in 78% yield with 95% diastereomeric ratio (dr) .

Limitations and Modifications

  • LAH reduction requires anhydrous conditions and careful temperature control (-40°C to 0°C).
  • Competing elimination pathways are mitigated by slow addition of the ester substrate.

Comparative Analysis of Methods

Method Yield (%) ee/dr Scalability Cost Efficiency
Enzymatic DKR 92.3 >99% ee High Moderate
LAH Reduction 78 95% dr Medium Low
Asymmetric Dihydroxylation ~85 ~90% ee Low High

Key Observations :

  • Enzymatic DKR outperforms other methods in enantioselectivity and scalability.
  • LAH reduction is Suitable for small-scale synthesis but requires costly purification steps.

Industrial-Scale Optimization Strategies

Solvent Engineering in DKR

Replacing toluene with methyl tert-butyl ether (MTBE) improves enzyme stability, increasing catalyst turnover number (TON) from 1,200 to 1,800.

Recycling of Catalysts

Immobilizing CRL on epoxy-functionalized resins enables 5 reaction cycles with <10% loss in activity, reducing production costs by 34%.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(4-Bromophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

®-1-(4-Bromophenyl)ethane-1,2-diol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of ®-1-(4-Bromophenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a substrate for enzymatic reactions, leading to the formation of specific products. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

  • (±)-1-(2-Bromophenyl)ethane-1,2-diol : The bromine atom in this compound is at the ortho position, leading to steric hindrance and altered electronic properties compared to the para-substituted target compound. NMR data (δ 159.4 for aromatic carbons) and HRMS (m/z 191.0678 [M+Na]⁺) confirm its structure .
  • 1-(4-Methoxyphenyl)ethane-1,2-diol : The electron-donating methoxy group enhances the aromatic ring's electron density, increasing solubility in polar solvents. This compound is naturally occurring in heather honey, suggesting biodegradability .

Halogenated Derivatives

  • Synthesized via AD-mix-β, this compound highlights the utility of enantioselective methods for chiral diols .
  • 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol (G) : A lignin model compound, G undergoes radical-mediated degradation under alkaline conditions. Its reactivity is dominated by side-chain attack rather than aromatic ring substitution, suggesting that bromine in the target compound may similarly influence stability .

Functional Group Modifications

  • 1-(4-Hydroxyphenyl)ethane-1,2-diol : Replacing bromine with a hydroxyl group improves hydrogen-bonding capacity, as seen in its natural isolation from Angelica sinensis. This modification alters bioavailability and interaction with biological targets .
  • Diacetate Derivatives (e.g., Compound 37) : Acetylation of hydroxyl groups in 1-(4-Bromophenyl)ethane-1,2-diol derivatives enhances lipophilicity, as demonstrated in compounds 36 and 37. This modification is critical for improving membrane permeability in drug design .

Analytical Characterization

  • NMR and HRMS : Key tools for structural confirmation. For example, ¹³C NMR of (±)-1-(2-Bromophenyl)ethane-1,2-diol shows distinct aromatic signals at δ 159.4 ppm, while HRMS validates molecular weights .
  • Chromatographic Purity: Compounds like (R)-Fangchinoline (99.83% purity) underscore the importance of rigorous purification in bioactive diol derivatives .

Data Table: Comparative Analysis of Selected Diols

Compound Name Substituents Synthesis Method Key Properties Applications References
(R)-1-(4-Bromophenyl)ethane-1,2-diol 4-Br, (R)-configuration Asymmetric dihydroxylation Chiral, brominated aromatic ring Pharmaceutical synthesis
(±)-1-(2-Bromophenyl)ethane-1,2-diol 2-Br Oxidative coupling Ortho-substituted, high steric hindrance Material science
1-(4-Methoxyphenyl)ethane-1,2-diol 4-OCH₃ Natural isolation Enhanced solubility, natural product Food chemistry
(1R)-1-(4-Chloro-3-Fluorophenyl)ethane-1,2-diol 4-Cl, 3-F, (R)-configuration AD-mix-β High metabolic stability Drug intermediates

Activité Biologique

(R)-1-(4-Bromophenyl)ethane-1,2-diol, a chiral compound characterized by the presence of a bromophenyl group attached to a 1,2-diol structure, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_{8}H10_{10}BrO2_{2}
  • Molecular Weight : 217.06 g/mol
  • Chirality : The (R) designation indicates the specific spatial arrangement of atoms, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.
  • Anticancer Activity : Potential to inhibit cancer cell proliferation through specific molecular interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom in the para position enhances its binding affinity and specificity, influencing various biochemical pathways.

Antimicrobial Activity

A study conducted by highlighted the antimicrobial properties of bromophenyl compounds. The research demonstrated that this compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable case study involved human breast cancer cells (MCF-7), where treatment with varying concentrations of the compound resulted in:

Concentration (µM)Cell Viability (%)
1085
2565
5030

These results indicate a dose-dependent response, suggesting that higher concentrations lead to increased cytotoxicity against cancer cells.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing enantiomerically pure (R)-1-(4-Bromophenyl)ethane-1,2-diol?

  • Methodology :

  • Asymmetric Epoxidation : Start with (E)-allylic alcohols and apply Sharpless asymmetric epoxidation (SAE) to generate chiral epoxide intermediates, followed by dihydroxylation .
  • Diacetate Hydrolysis : Synthesize the diacetate derivative (e.g., via anhydride acetylation in pyridine) and hydrolyze under controlled acidic/basic conditions to retain stereochemistry .
  • Purification : Use chiral HPLC (e.g., OD-H column with hexane/isopropanol eluent) to confirm enantiomeric purity (≥90% ee) .

Q. How can the structure and stereochemistry of this compound be confirmed experimentally?

  • Characterization Techniques :

  • NMR Analysis : Compare 1^1H and 13^{13}C NMR shifts with known enantiomers. Key signals include hydroxyl protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.8 ppm for bromophenyl) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 261.02) and isotopic patterns from bromine .
  • Optical Rotation : Measure specific rotation (e.g., [α]D20_D^{20} = +X°) and compare with literature values for (R)-configuration .

Q. What are the primary chemical reactions involving the vicinal diol moiety in this compound?

  • Reactivity :

  • Oxidation : The diol can be oxidized to glyoxylic acid derivatives using chromic acid or other oxidants under acidic conditions, with reaction rates influenced by micellar catalysis in aqueous media .
  • Protection Strategies : Protect hydroxyl groups via acetylation (acetic anhydride) or silylation (TBSCl) to prevent undesired side reactions during multi-step syntheses .
  • Degradation : Under alkaline conditions (pH 12, 70°C), the diol may undergo HO•/O•– radical attack, with degradation rates modulated by the electron-withdrawing bromophenyl group .

Advanced Research Questions

Q. How do substituents on the aromatic ring influence the stereoselectivity and stability of this compound?

  • Substituent Effects :

  • Electron-Withdrawing Groups : The bromine atom enhances oxidative stability by reducing electron density on the aromatic ring, slowing radical-mediated degradation .
  • Steric Hindrance : Bulky substituents (e.g., trifluoromethyl) may lower reaction yields in asymmetric syntheses due to steric clashes during epoxide ring-opening .
    • Data Contradictions : Some studies report conflicting degradation rates for bromophenyl vs. chlorophenyl analogs, necessitating DFT calculations to resolve electronic vs. steric contributions .

Q. What computational models predict the biological interactions of this compound with enzymes or receptors?

  • Modeling Approaches :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., oxidoreductases) based on fluorinated analogs’ enhanced metabolic stability .
  • Collision Cross-Section (CCS) Data : Predict molecular conformations using CCS values derived from ion mobility spectrometry (e.g., 4ZXW crystal structure data for diol-enzyme complexes) .

Q. What mechanistic insights explain the compound’s role in nephrotoxicity or lithiasis models?

  • Toxicological Pathways :

  • Metabolite Analysis : Trace hepatic conversion to oxalic acid via glycolaldehyde intermediates, mimicking ethane-1,2-diol-induced CaOx deposition in renal tissues .
  • Contradictions : Unlike simpler diols, the bromophenyl group may reduce nephrotoxicity by altering solubility or chelation kinetics, requiring in vivo validation .

Q. How can enantiomeric impurities in synthetic batches be quantified and mitigated?

  • Quality Control Strategies :

  • Chiral Derivatization : Use Mosher’s acid to form diastereomers for precise LC-MS quantification .
  • Process Optimization : Adjust Mitsunobu reaction conditions (e.g., DIAD/Ph3_3P ratios) to minimize racemization during inversions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.